molecular formula C12H23NO B6257852 [1-(cyclopentyloxy)cyclohexyl]methanamine CAS No. 1249453-03-9

[1-(cyclopentyloxy)cyclohexyl]methanamine

Cat. No.: B6257852
CAS No.: 1249453-03-9
M. Wt: 197.3
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Description

[1-(cyclopentyloxy)cyclohexyl]methanamine: is an organic compound with the molecular formula C12H23NO It is a derivative of cyclohexylmethanamine, where a cyclopentyloxy group is attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclopentyloxy)cyclohexyl]methanamine typically involves the following steps:

    Formation of Cyclopentyloxycyclohexane: This step involves the reaction of cyclohexanol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form cyclopentyloxycyclohexane.

    Amination: The cyclopentyloxycyclohexane is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(cyclopentyloxy)cyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

[1-(cyclopentyloxy)cyclohexyl]methanamine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(cyclopentyloxy)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by occupying its active site or alter receptor function by binding to its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: Lacks the cyclopentyloxy group, making it less sterically hindered.

    Cyclopentyloxycyclohexane: Lacks the methanamine group, affecting its reactivity and applications.

    Cyclopentylamine: Smaller and less complex structure, leading to different chemical properties.

Uniqueness

  • The presence of both the cyclopentyloxy and methanamine groups in [1-(cyclopentyloxy)cyclohexyl]methanamine imparts unique steric and electronic properties, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1249453-03-9

Molecular Formula

C12H23NO

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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